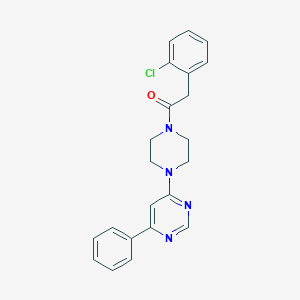
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Applications De Recherche Scientifique
Anticancer Activities
A series of 1,2,4-triazine derivatives, structurally related to the compound , demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparable to the effectiveness of cisplatin. These compounds, specifically those with chlorophenyl substitutions, have been identified as potential antitumor agents, underscoring the therapeutic potential of chlorophenyl-piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis of piperidine and piperazine derivatives, including compounds with structural similarities to 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone, has yielded new chemical entities with significant antibacterial and antifungal efficacy. These compounds exhibited broad-spectrum antimicrobial properties against various strains, suggesting their potential use in treating microbial infections (Merugu et al., 2010).
Synthesis of Heterocycles
Research into the condensation of chlorophenyl-ethanone derivatives has led to the development of new methodologies for synthesizing heterocyclic compounds, such as isoflavones and pyrimidines. These processes not only expand the chemical toolbox for creating bioactive molecules but also highlight the versatility of chlorophenyl-piperazine derivatives in synthesizing diverse heterocyclic structures (Moskvina et al., 2015).
Antimicrobial Efficacy
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed remarkable and broad-spectrum antimicrobial activity, comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of chlorophenyl-piperazine compounds in developing new antimicrobial agents (Gan et al., 2010).
Antitumor and DNA Methylation
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation processes. These studies reveal the potential therapeutic applications of chlorophenyl-piperazine derivatives in cancer treatment, particularly through epigenetic mechanisms (Hakobyan et al., 2020).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-9-5-4-8-18(19)14-22(28)27-12-10-26(11-13-27)21-15-20(24-16-25-21)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCIZBCXHHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
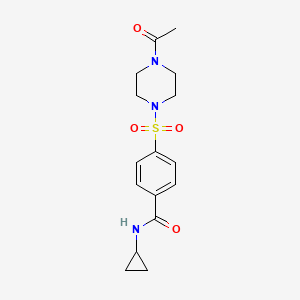
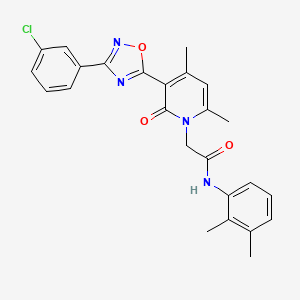
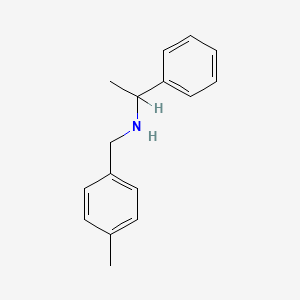
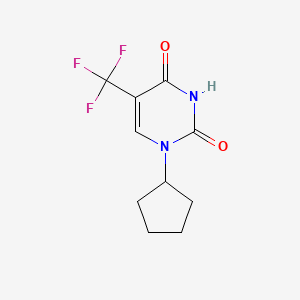

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
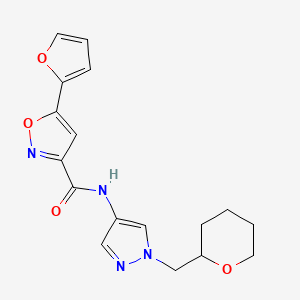
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)

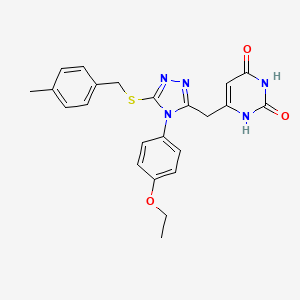
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)